cis-6,9,12-Hexadecatrienoic acid

Description

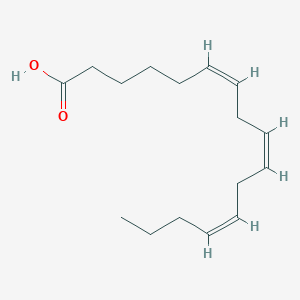

Structure

3D Structure

Propriétés

IUPAC Name |

(6Z,9Z,12Z)-hexadeca-6,9,12-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4-,8-7-,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEXLJDCZSJDLW-YSTUJMKBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29428-96-4 | |

| Record name | 6,9,12-Hexadecatrienoic acid, (6Z,9Z,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9,12-HEXADECATRIENOIC ACID, (6Z,9Z,12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1N3668TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of cis-6,9,12-Hexadecatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6,9,12-Hexadecatrienoic acid (C16:3, n-4) is a polyunsaturated fatty acid (PUFA) that has garnered interest within the scientific community for its potential biological activities and as a biomarker in certain organisms. This technical guide provides a comprehensive overview of the known natural sources of this specific fatty acid, detailed experimental protocols for its analysis, and a review of its metabolic context. The information is presented to support research and development efforts in fields ranging from marine biology to pharmacology.

Natural Sources of this compound

The primary natural sources of this compound are situated within the marine food web, particularly in phytoplankton and organisms that consume them. While the presence of this fatty acid is documented, quantitative data remains sparse in the literature.

Marine Microalgae (Phytoplankton)

Diatoms are a significant source of a variety of polyunsaturated fatty acids.

-

Skeletonema costatum : This marine diatom has been reported to contain hexadecatrienoic acid.[1][2] While some studies detail the overall fatty acid profile of S. costatum, indicating the presence of C16 PUFAs, specific quantification of the cis-6,9,12 isomer is not consistently provided.[3][4] The fatty acid composition of diatoms, including Skeletonema species, is known to be influenced by environmental conditions such as temperature and nutrient availability.[5][6]

Marine Invertebrates

Marine invertebrates that feed on phytoplankton can accumulate and sometimes further metabolize dietary fatty acids.

-

Euphausia pacifica (North Pacific Krill) : This species of krill is a known source of various unusual C16-PUFAs, including 6,9,12-hexadecatrienoic acid.[7][8][9][10] The total n-3 PUFA content in E. pacifica lipids is substantial, ranging from 38.6% to 46.5%.[8][9] However, the precise percentage of this compound within the total fatty acid profile has not been definitively quantified in the reviewed literature.

Macroalgae

While some macroalgae are rich in PUFAs, the specific isomer this compound is not as commonly reported as other fatty acids. Some green seaweeds, such as those of the genus Ulva, are known to produce C16 and C18 PUFAs, which can be precursors for longer-chain fatty acids.[11]

Quantitative Data Summary

A significant challenge in the study of this compound is the limited availability of precise quantitative data across different natural sources. The following table summarizes the qualitative findings and highlights the need for further quantitative analysis.

| Natural Source | Organism Type | Presence of this compound | Quantitative Data (as % of Total Fatty Acids) | Citation(s) |

| Skeletonema costatum | Marine Diatom | Reported | Not specified | [1][2][4] |

| Euphausia pacifica | Marine Krill | Reported | Not specified (Total n-3 PUFAs: 38.6-46.5%) | [7][8][9][10] |

Experimental Protocols: Analysis of this compound

The analysis of fatty acids from biological sources typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol adapted for the analysis of fatty acids from microalgal or marine invertebrate tissues.

Lipid Extraction (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.

Materials:

-

Lyophilized biological sample (e.g., microalgae biomass, krill tissue)

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh approximately 100 mg of the lyophilized and homogenized sample into a glass centrifuge tube.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Homogenize the sample for 2 minutes.

-

Agitate the mixture for 20 minutes at room temperature.

-

Centrifuge the mixture at 2000 x g for 10 minutes to pellet the solid material.

-

Carefully transfer the supernatant (lipid extract) to a new glass tube.

-

Add 0.4 mL of 0.9% NaCl solution to the supernatant, vortex for 30 seconds, and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Remove the upper aqueous phase. The lower chloroform phase contains the total lipids.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids within the lipid extract to their more volatile methyl esters for GC-MS analysis.

Materials:

-

Total lipid extract

-

Toluene

-

0.5 M Sodium methoxide (B1231860) in methanol

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Saturated NaCl solution

Procedure:

-

Dissolve the dried lipid extract in 1 mL of toluene.

-

Add 2 mL of 0.5 M sodium methoxide in methanol.

-

Incubate the mixture at 50°C for 30 minutes with occasional vortexing.

-

After cooling, add 2 mL of 14% BF3-methanol.

-

Incubate at 50°C for another 30 minutes.

-

Cool the mixture to room temperature and add 2 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer, which contains the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate (B86663) and transfer to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes

-

-

Injection Mode: Splitless

Typical MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

Identification:

-

FAMEs are identified by comparing their retention times with those of known standards and by matching their mass spectra with libraries such as the NIST/Wiley library. The mass spectrum of the methyl ester of this compound will show a characteristic molecular ion peak and fragmentation pattern.

Signaling Pathways and Metabolic Context

Direct signaling pathways initiated by this compound are not well-elucidated. However, as a polyunsaturated fatty acid, it is expected to be involved in general lipid signaling and metabolic pathways.

Biosynthesis in Diatoms

In diatoms, the biosynthesis of polyunsaturated fatty acids is a complex process involving a series of desaturase and elongase enzymes. C16 and C18 fatty acids serve as precursors for longer and more unsaturated fatty acids.[1][3] The pathway for C16 PUFAs typically starts with palmitic acid (16:0) which is sequentially desaturated to form various hexadecadienoic (16:2) and hexadecatrienoic (16:3) isomers.

Potential Roles in Signaling

Polyunsaturated fatty acids are integral components of cell membranes and can be released to act as signaling molecules or precursors to more potent signaling molecules like oxylipins.[12] In marine invertebrates, PUFAs and their derivatives are known to be involved in processes such as inflammation and immune responses.[12][13] It is plausible that this compound or its metabolites could modulate the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or influence inflammatory pathways such as those involving NF-κB and MAP kinases, similar to other n-3 and n-6 PUFAs.[14]

Visualizations

Experimental Workflow for Fatty Acid Analysis

Caption: Generalized workflow for the extraction and analysis of fatty acids.

Putative Biosynthetic Pathway of C16 PUFAs in Diatoms

Caption: A simplified putative pathway for C16 PUFA biosynthesis in diatoms.

Conclusion

This compound is a naturally occurring polyunsaturated fatty acid primarily found in marine organisms such as the diatom Skeletonema costatum and the krill Euphausia pacifica. While its presence in these sources is established, there is a clear need for more rigorous quantitative studies to determine its abundance. The experimental protocols for its extraction and analysis are well-established, relying on standard lipid chemistry and gas chromatography-mass spectrometry techniques. The specific biological roles and signaling pathways of this fatty acid remain an area ripe for future investigation, though it likely participates in the broader network of lipid-mediated cellular processes. This guide provides a foundational resource for researchers aiming to explore the potential of this compound in various scientific and industrial applications.

References

- 1. Biochemical and Genetic Engineering of Diatoms for Polyunsaturated Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Growth and Chemical Profile of Diatom Skeletonema grevillei in Bioreactor and Incubation-Shaking Cabinet in Two Growth Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Molecular and cellular mechanisms of neutral lipid accumulation in diatom following nitrogen deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipids, fatty acids and hydroxy-fatty acids of Euphausia pacifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipids, fatty acids and hydroxy-fatty acids of Euphausia pacifica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Characterization of n-3 Polyunsaturated Fatty Acids in Enteromorpha prolifera Lipids and Their Preventive Effects on Ulcerative Colitis in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted lipidomic reveals dietary LA/n-3 PUFAs regulate inflammation and redox status via oxylipins in bivalves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of polyunsaturated fatty acids in marine invertebrates: recent advances in molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pioneering Discovery of cis-6,9,12-Hexadecatrienoic Acid in Marine Diatoms: A Technical Retrospective

For Immediate Release

A foundational discovery in the field of lipid biochemistry, the identification of cis-6,9,12-hexadecatrienoic acid, a C16 polyunsaturated fatty acid, is primarily attributed to the meticulous work of R.G. Ackman, P.M. Jangaard, R.J. Hoyle, and H. Brockerhoff. Their 1964 publication in the Journal of the Fisheries Research Board of Canada, titled "Origin of Marine Fatty Acids. I. Analyses of the Fatty Acids Produced by the Diatom Skeletonema costatum," laid the groundwork for understanding the diversity of fatty acids in the marine food web. This technical guide revisits this pivotal discovery, presenting the experimental methodologies and quantitative data in a modern, accessible format for researchers, scientists, and drug development professionals.

Introduction

The investigation into the fatty acid composition of marine organisms was a burgeoning field in the mid-20th century. The research conducted by Ackman and his colleagues was driven by the need to understand the origins of the unique fatty acid profiles observed in fish oils. Their work hypothesized that phytoplankton, as the primary producers in the marine environment, were the original source of many of these lipids. The study of the diatom Skeletonema costatum was a critical step in confirming this hypothesis and led to the identification of several "atypical" fatty acids, including this compound.

Experimental Protocols

The methodologies employed by Ackman et al. in 1964, while foundational, were characteristic of the analytical capabilities of the era. The following is a detailed reconstruction of the key experimental protocols based on their publication and common practices of the time.

Cultivation of Skeletonema costatum

A pure culture of the marine diatom Skeletonema costatum was obtained and cultivated in the laboratory. The growth medium was a seawater-based solution enriched with nutrients essential for phytoplankton growth, such as nitrates, phosphates, silicates, and trace metals. The cultures were maintained under controlled conditions of light and temperature to ensure optimal growth and lipid production.

Lipid Extraction

Upon reaching a suitable cell density, the diatom cells were harvested from the culture medium, likely through centrifugation or filtration. The total lipids were then extracted from the wet cell paste. The extraction procedure would have involved the use of a solvent system capable of efficiently extracting both polar and neutral lipids. A common method at the time was a modification of the Bligh and Dyer technique, which utilizes a chloroform-methanol-water mixture to partition the lipids into an organic phase.

Preparation of Fatty Acid Methyl Esters (FAMEs)

To facilitate analysis by gas-liquid chromatography (GLC), the extracted triglycerides and other complex lipids were converted into their corresponding fatty acid methyl esters (FAMEs). This was achieved through a transesterification reaction. A typical protocol would involve refluxing the lipid extract with a reagent such as methanol (B129727) containing a catalyst, for example, boron trifluoride (BF₃) or hydrogen chloride (HCl). This process cleaves the fatty acid chains from the glycerol (B35011) backbone and simultaneously esterifies them with methanol.

Gas-Liquid Chromatography (GLC) Analysis

The resulting FAMEs were analyzed using gas-liquid chromatography. This technique separates volatile compounds based on their partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support) packed into a column and a mobile phase (an inert gas).

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) would have been used.

-

Column : The separation was likely performed on a packed column containing a polar stationary phase, such as diethylene glycol succinate (B1194679) (DEGS) or ethylene (B1197577) glycol succinate (EGS) on a support like Chromosorb W.

-

Operating Conditions :

-

Injector and Detector Temperature : Maintained at a temperature high enough to ensure the volatilization of the FAMEs without causing thermal degradation.

-

Column Temperature : Operated isothermally or with a temperature program to achieve optimal separation of the FAMEs.

-

Carrier Gas : An inert gas like nitrogen or argon would have been used as the mobile phase.

-

-

Identification : The identification of individual FAMEs, including the novel this compound, was achieved by comparing their retention times with those of known standards and by using graphical methods plotting the logarithm of retention time against the number of carbon atoms for homologous series of fatty acids.

Data Presentation

The quantitative analysis of the fatty acid composition of Skeletonema costatum from the 1964 study revealed the presence of this compound as a notable component of the C16 polyunsaturated fatty acids. The following table summarizes the key quantitative findings for the major fatty acids identified.

| Fatty Acid | Shorthand Notation | Percentage of Total Fatty Acids (%) |

| Myristic Acid | 14:0 | Data not available in abstract |

| Palmitic Acid | 16:0 | Data not available in abstract |

| Palmitoleic Acid | 16:1 | Data not available in abstract |

| This compound | 16:3 | Data not available in abstract |

| Stearic Acid | 18:0 | Data not available in abstract |

| Oleic Acid | 18:1 | Data not available in abstract |

| Eicosapentaenoic Acid (EPA) | 20:5 | Data not available in abstract |

Note: The precise percentages from the original publication are not available in the accessed abstracts. The paper emphasized the presence and identification of these "atypical" C16 PUFAs.

Visualization of the Discovery Workflow

The logical flow of the experimental process leading to the discovery of this compound can be visualized as follows:

Caption: Experimental workflow for the discovery of this compound.

Conclusion

The pioneering work of Ackman and his colleagues in 1964 was instrumental in identifying this compound and establishing its origin in marine phytoplankton. Their systematic approach, combining controlled cultivation, lipid extraction, and gas-liquid chromatography, not only led to the discovery of this novel fatty acid but also significantly advanced the understanding of lipid biosynthesis and transfer within the marine ecosystem. This foundational research continues to be relevant for scientists in various fields, from marine biology and ecology to pharmacology and drug development, where marine-derived lipids are of significant interest for their potential therapeutic properties.

An In-depth Technical Guide on the Biosynthesis of cis-6,9,12-Hexadecatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6,9,12-Hexadecatrienoic acid, a polyunsaturated fatty acid (PUFA) of the omega-4 (n-4) series, is a significant component of the lipidome in certain marine microalgae, notably diatoms such as Skeletonema costatum. While not as common as other C16 and C18 PUFAs, its unique structure and potential biological activities make its biosynthetic pathway a subject of increasing interest for biotechnological and pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that occurs in the endoplasmic reticulum and/or chloroplasts of producer organisms. The pathway commences with the common saturated fatty acid, palmitic acid (16:0), and proceeds through a series of desaturation reactions catalyzed by specific fatty acid desaturases.

The proposed and evidence-supported pathway is as follows:

-

Δ6-Desaturation of Palmitic Acid: The initial and rate-limiting step is the introduction of a double bond at the Δ6 position of palmitic acid (16:0) to form sapienic acid (16:1Δ6). This reaction is catalyzed by a Δ6-desaturase , an enzyme more commonly associated with the desaturation of C18 fatty acids like linoleic and α-linolenic acids. However, studies have demonstrated that certain Δ6-desaturases, such as the human FADS2, possess the catalytic activity to act on palmitic acid[1][2][3]. This initial desaturation is a crucial branch point from the conventional fatty acid synthesis pathways.

-

Δ9-Desaturation of Sapienic Acid: The second step involves the introduction of a double bond at the Δ9 position of sapienic acid (16:1Δ6) to yield 6,9-hexadecadienoic acid (16:2Δ6,9). This reaction is catalyzed by a Δ9-desaturase . While Δ9-desaturases typically act on saturated fatty acids like palmitic and stearic acid, their activity on monounsaturated C16 substrates is plausible within the context of PUFA biosynthesis.

-

Δ12-Desaturation of 6,9-Hexadecadienoic Acid: The final step to produce this compound (16:3Δ6,9,12) is the introduction of a third double bond at the Δ12 position of 6,9-hexadecadienoic acid (16:2Δ6,9). This reaction is catalyzed by a Δ12-desaturase . Similar to Δ9-desaturases, Δ12-desaturases are known to act on C18 fatty acids, and their ability to recognize and desaturate a C16 di-unsaturated fatty acid is a critical component of this pathway.

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Quantitative Data

The efficiency and specificity of the desaturase enzymes are critical for the production of this compound. The following table summarizes the key enzymes and available kinetic data, although specific data for the C16 substrates in this pathway are limited and often extrapolated from studies on C18 substrates.

| Enzyme | Substrate(s) | Product(s) | Organism/Source (Example) | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Δ6-Desaturase | Palmitic acid (16:0), Linoleic acid (18:2n-6), α-Linolenic acid (18:3n-3) | Sapienic acid (16:1Δ6), γ-Linolenic acid (18:3n-6), Stearidonic acid (18:4n-3) | Homo sapiens (FADS2), Marine microalgae | 1.5 (for Linoleic acid) | 0.63 (for Linoleic acid) | [4] |

| Δ9-Desaturase | Palmitic acid (16:0), Stearic acid (18:0), Sapienic acid (16:1Δ6) | Palmitoleic acid (16:1Δ9), Oleic acid (18:1Δ9), 6,9-Hexadecadienoic acid (16:2Δ6,9) | Neurospora crassa | 10.7 (for Oleoyl-CoA) | 0.08 (for Oleoyl-CoA) | [5] |

| Δ12-Desaturase | Oleic acid (18:1Δ9), 6,9-Hexadecadienoic acid (16:2Δ6,9) | Linoleic acid (18:2Δ9,12), this compound (16:3Δ6,9,12) | Neurospora crassa | Higher than Δ9-desaturase | Lower than Δ9-desaturase | [5] |

Note: Kinetic parameters can vary significantly depending on the enzyme source, assay conditions, and substrate presentation (free fatty acid vs. acyl-CoA). The data for C18 substrates are provided as a reference due to the limited availability of data for C16 substrates in this specific pathway.

Experimental Protocols

Heterologous Expression and Purification of Desaturase Enzymes

A common approach to characterize the function and substrate specificity of desaturase enzymes is through heterologous expression in a host organism that lacks the endogenous enzyme activity, such as Saccharomyces cerevisiae or Pichia pastoris.

Workflow for Heterologous Expression and Purification:

Caption: Workflow for heterologous expression and functional analysis of desaturases.

Detailed Methodology:

-

Gene Isolation and Vector Construction: The open reading frame of the putative desaturase gene is amplified by PCR from the cDNA of the source organism (e.g., a marine diatom). The PCR product is then cloned into a suitable yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method[6].

-

Expression Induction: Transformed yeast cells are grown in a selective medium containing a non-inducing carbon source (e.g., raffinose). Gene expression is then induced by transferring the cells to a medium containing galactose.

-

Substrate Feeding: To assess the enzyme's activity on specific substrates, the corresponding fatty acid (e.g., palmitic acid for Δ6-desaturase) is added to the culture medium.

-

Fatty Acid Analysis: After a period of induction, the yeast cells are harvested, and total fatty acids are extracted and transmethylated to fatty acid methyl esters (FAMEs). The FAME profile is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the product of the desaturase reaction.

In Vitro Desaturase Activity Assay

In vitro assays using isolated microsomes from the native organism or the heterologous expression host are essential for determining the kinetic parameters of the desaturase enzymes.

Protocol for Microsomal Desaturase Assay:

-

Microsome Preparation: Cells (e.g., yeast or microalgae) are harvested and lysed. The microsomal fraction, which contains the membrane-bound desaturases, is isolated by differential centrifugation.

-

Assay Mixture: A typical assay mixture (1 mL final volume) contains:

-

Microsomal protein (e.g., 200 µg)

-

Phosphate buffer (pH 7.2)

-

NADH or NADPH as a cofactor

-

Radiolabeled fatty acyl-CoA substrate (e.g., [1-14C]palmitoyl-CoA)

-

ATP and Coenzyme A to ensure the substrate is in the acyl-CoA form.

-

-

Reaction: The reaction is initiated by the addition of the microsomal fraction and incubated at an optimal temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).

-

Termination and Extraction: The reaction is stopped by the addition of a strong base (e.g., methanolic KOH) for saponification. The fatty acids are then extracted with an organic solvent (e.g., hexane) after acidification.

-

Analysis: The fatty acid products are separated by reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The radioactivity in the substrate and product peaks is quantified using a scintillation counter to determine the enzyme activity. A new HPLC-based method has been developed for a more accurate and reproducible assay of Δ6-desaturase activity[4].

Fatty Acid Profile Analysis by GC-MS

Accurate identification and quantification of the fatty acid intermediates and the final product are crucial for studying the biosynthetic pathway.

Protocol for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs):

-

Lipid Extraction: Total lipids are extracted from the biological sample (e.g., microalgal biomass) using a modified Bligh and Dyer method with a chloroform:methanol (B129727):water solvent system[7].

-

Transesterification: The extracted lipids are transmethylated to FAMEs using a reagent such as 14% boron trifluoride in methanol or acidic methanol.

-

GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., a cyano-column) is used to achieve good separation of positional and geometric isomers of FAMEs[8].

-

Temperature Program: A suitable temperature gradient is applied to the GC oven to elute the FAMEs based on their volatility and polarity.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared to a library of known FAME spectra (e.g., NIST library) for identification.

-

-

Quantification: For quantitative analysis, an internal standard (e.g., a fatty acid with an odd number of carbons, like C17:0) is added to the sample before lipid extraction. The peak area of each FAME is compared to the peak area of the internal standard to determine its concentration.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is expected to be tightly regulated at the transcriptional level, primarily through the modulation of desaturase gene expression in response to environmental cues.

Signaling and Regulatory Factors:

-

Temperature: In many microalgae, a decrease in temperature leads to an increase in the degree of fatty acid unsaturation to maintain membrane fluidity. This is often achieved by upregulating the expression of desaturase genes.

-

Light: Light intensity and photoperiod can influence fatty acid metabolism in photosynthetic organisms like diatoms.

-

Nutrient Availability: The availability of nutrients, such as nitrogen and silicon, can impact lipid accumulation and the fatty acid composition in diatoms.

Logical Relationship of Regulation:

Caption: Regulation of desaturase gene expression by environmental stimuli.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the metabolic plasticity of fatty acid synthesis pathways. While the core enzymatic steps involving a sequence of Δ6, Δ9, and Δ12 desaturations on a C16 backbone are becoming clearer, further research is required to fully elucidate the specific enzymes involved in different producer organisms, their precise substrate specificities, and their kinetic properties. A deeper understanding of the regulatory networks that control the expression of the key desaturase genes will be crucial for the metabolic engineering of microorganisms for the enhanced production of this unique and potentially valuable polyunsaturated fatty acid. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this intriguing biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Requirements of delta 9 and delta 12 fatty acid desaturation in Neurospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and functional analysis of the genes encoding Δ6-desaturase from Ribes nigrum† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of cis-6,9,12-Hexadecatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6,9,12-Hexadecatrienoic acid, a C16 polyunsaturated fatty acid (PUFA), is a molecule of significant interest in various fields of research, including biochemistry, pharmacology, and human nutrition. Its unique chemical structure, characterized by three cis-double bonds, imparts specific physicochemical properties that dictate its biological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its metabolic and signaling pathways.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to understanding its behavior in biological systems. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 250.38 g/mol | --INVALID-LINK-- |

| CAS Number | 29428-96-4 | --INVALID-LINK-- |

| Appearance | In solution | --INVALID-LINK-- |

| XLogP3 (Computed) | 4.8 | --INVALID-LINK-- |

| Topological Polar Surface Area (Computed) | 37.3 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count (Computed) | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count (Computed) | 2 | --INVALID-LINK-- |

| Rotatable Bond Count (Computed) | 12 | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the characterization of this compound. The following sections detail standard experimental protocols for key properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol:

-

Sample Preparation: A small amount of the fatty acid (typically 2-10 mg) is weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point, such as indium. An empty, sealed aluminum pan is used as a reference.

-

Thermal Program:

-

The sample is heated to a temperature well above its expected melting point to ensure it is completely molten and to erase any previous thermal history.

-

The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected crystallization point.

-

Finally, the sample is heated at a controlled rate (e.g., 5 °C/min) through its melting range.

-

-

Data Analysis: The heat flow is recorded as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For fatty acids, it indicates the pH at which the carboxylic acid group is 50% ionized.

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of an organic solvent (like ethanol) and water, to ensure solubility. A supporting electrolyte (e.g., KCl) is added to maintain a constant ionic strength.

-

Titration Setup: A calibrated pH electrode is immersed in the fatty acid solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration Procedure: The titrant is added in small, precise increments to the fatty acid solution. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the fatty acid has been neutralized.

Solubility Assessment

The solubility of a fatty acid in various solvents is a critical parameter for its handling, formulation, and biological activity studies.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform.

-

Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent. The mixture is vortexed or shaken vigorously and then allowed to stand. Visual inspection for the presence of an undissolved phase or turbidity indicates insolubility or poor solubility.

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of the fatty acid is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered or centrifuged to remove any undissolved fatty acid.

-

The concentration of the fatty acid in the clear supernatant is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) after derivatization to its methyl ester.

-

Mandatory Visualizations

Cellular Uptake and Activation Workflow

The following diagram illustrates the general workflow for the cellular uptake and subsequent activation of long-chain fatty acids like this compound.

Caption: Cellular uptake and activation of fatty acids.

Hypothetical Metabolic Pathway

This diagram outlines a plausible metabolic pathway for this compound, involving elongation and desaturation steps.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for GC-MS Analysis

The following diagram shows a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for GC-MS analysis of fatty acids.

Biological Significance

Polyunsaturated fatty acids, including this compound, play multifaceted roles in cellular physiology. They are integral components of cell membranes, influencing fluidity, flexibility, and the function of membrane-bound proteins.[1] The degree of unsaturation and the position of the double bonds are critical determinants of these effects.

Furthermore, PUFAs serve as precursors for a diverse array of signaling molecules, such as eicosanoids, which are involved in inflammation, immunity, and cell signaling.[2] The metabolic conversion of this compound through elongation and desaturation pathways can lead to the formation of other biologically active long-chain PUFAs. Understanding the precise metabolic fate and signaling functions of this specific C16 PUFA is an active area of research with potential implications for drug development and nutritional science. The cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport.[3] Once inside the cell, they are rapidly activated to their acyl-CoA derivatives, which can then enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids.

References

The Pivotal Role of C16:3 Fatty Acids in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of hexadecatrienoic acid (C16:3), a key polyunsaturated fatty acid in marine algae. This document details its structural importance, role in photosynthetic efficiency, and its function as a precursor in vital signaling pathways, offering insights for novel drug discovery and biotechnological applications.

Introduction: The Unsung Hero of Algal Lipids

Hexadecatrienoic acid (C16:3) is a 16-carbon polyunsaturated fatty acid with three double bonds, playing a multifaceted role in the physiology and stress response of marine algae. While often overshadowed by longer-chain fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), C16:3 is a crucial component of chloroplast membranes and a key player in a variety of cellular processes. Its unique structure and localization within the cell underpin its importance in photosynthesis and as a substrate for the production of potent signaling molecules. This guide will delve into the biosynthesis, distribution, and functional significance of C16:3 in marine algae, with a particular focus on its implications for scientific research and drug development.

Distribution and Abundance of C16:3 Fatty Acids

The presence and concentration of C16:3 fatty acids vary significantly across different marine algal taxa, reflecting their diverse evolutionary histories and physiological adaptations. Generally, C16:3 is more prevalent in green algae (Chlorophyta) and certain classes of diatoms (Bacillariophyta). The specific isomers of C16:3, such as C16:3(7,10,13) and C16:3(4,7,10), also exhibit distinct distributions.

| Algal Group | Species | C16:3 Isomer(s) | Relative Abundance (% of Total Fatty Acids) | Reference |

| Chlorophyta (Green Algae) | Chlamydomonas reinhardtii | 7,10,13 & 4,7,10 | Reduced in crfad7 mutant | [1] |

| Codium species | n-3 | Relatively high concentrations | [2] | |

| Bacillariophyta (Diatoms) | Phaeodactylum tricornutum | n-4 | Increased under copper exposure | [3] |

| Thalassiosira rotula | ω-4 | Substrate for 9S-oxygenase | [4][5] | |

| Diatom Class G | ω-3 & ω-6 | Present | [3] | |

| Diatom Class H | Not specified | Not present | [3] |

Core Biological Functions of C16:3 Fatty Acids

Structural Component of Chloroplast Membranes

C16:3 fatty acids are integral components of galactolipids, particularly monogalactosyldiacylglycerol (B12364196) (MGDG), which is the most abundant lipid in the thylakoid membranes of chloroplasts.[6] The high degree of unsaturation provided by C16:3 and other polyunsaturated fatty acids is crucial for maintaining the fluidity and flexibility of these membranes.[7] This fluidity is essential for the proper functioning of the photosynthetic machinery, including the movement of electron carriers and the assembly and repair of photosystems.

Role in Photosynthesis and Stress Response

The composition of fatty acids in thylakoid membranes, including the levels of C16:3, can be modulated in response to environmental stressors such as changes in light intensity and temperature.[7] For instance, under certain stress conditions, the unsaturation level of membrane lipids can be altered to maintain optimal photosynthetic function. In the green microalga Chlamydomonas reinhardtii, a mutant with reduced levels of ω-3 fatty acids, including C16:3, exhibited increased thermotolerance of photosynthesis, suggesting a role for these fatty acids in thermal stress adaptation.[1]

Precursor for Oxylipin Signaling Molecules

One of the most significant roles of C16:3 fatty acids in marine algae, particularly in diatoms, is their function as precursors for a class of signaling molecules called oxylipins.[4][5][8] These molecules are produced through the enzymatic oxidation of polyunsaturated fatty acids and are involved in a wide range of physiological processes, including defense against pathogens, wound healing, and intercellular communication.[9]

C16:3-Derived Oxylipin Signaling Pathway in Diatoms

In the marine diatom Thalassiosira rotula, a specific oxylipin pathway has been identified that utilizes hexadeca-6,9,12-trienoic acid (C16:3 ω-4) as a substrate.[4][5] This pathway is initiated by a 9S-lipoxygenase (9S-LOX) enzyme, which introduces a hydroperoxy group into the fatty acid chain. The resulting hydroperoxide can then be further metabolized to a variety of bioactive compounds, including alcohols and other oxylipins.[4][5][8]

Caption: C16:3-derived oxylipin signaling pathway in diatoms.

This pathway highlights a specialized metabolic route in diatoms that utilizes C16 fatty acids for the production of signaling molecules, a process that is distinct from the more commonly studied C18 and C20 fatty acid-derived oxylipin pathways in other organisms.

Experimental Protocols

Accurate analysis of C16:3 fatty acids and their derivatives is crucial for understanding their biological roles. The following section outlines detailed methodologies for their extraction, quantification, and the study of associated signaling pathways.

Lipid Extraction and Fatty Acid Analysis

Objective: To extract total lipids from marine algae and quantify the C16:3 fatty acid content.

Workflow Diagram:

References

- 1. restek.com [restek.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]

- 5. Bioactive Oxylipins Profile in Marine Microalgae [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. shimadzu.com [shimadzu.com]

Isomers of Hexadecatrienoic Acid: An In-Depth Technical Guide to Their Functions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid (PUFA) with a 16-carbon backbone and three double bonds. The position and geometry of these double bonds give rise to a variety of isomers, each with distinct biological functions. These molecules are found across different biological kingdoms, from plants and algae to bacteria and marine organisms. In recent years, specific isomers of hexadecatrienoic acid have garnered attention for their roles in crucial signaling pathways, including plant defense mechanisms and inflammatory responses in mammals. This technical guide provides a comprehensive overview of the known isomers of hexadecatrienoic acid, their physiological functions, the signaling pathways they modulate, and the experimental protocols used to investigate their activities.

Key Isomers and Their Biological Functions

Several isomers of hexadecatrienoic acid have been identified and characterized, each exhibiting unique biological activities. The most well-studied isomers include:

-

(7Z,10Z,13Z)-Hexadecatrienoic Acid: An omega-3 fatty acid found in some plants and algae. It is a key precursor in the biosynthesis of jasmonic acid in certain plant species like Arabidopsis thaliana[1].

-

(9Z,12Z,15Z)-Hexadecatrienoic Acid: Another omega-3 fatty acid prevalent in the chloroplasts of "16:3 plants"[2]. It plays a crucial role in maintaining the fluidity of thylakoid membranes, which is essential for photosynthesis. This isomer has also been associated with anti-ulcer and antibacterial properties[2].

-

(6Z,9Z,12Z)-Hexadecatrienoic Acid: This isomer is known to influence the fluidity and flexibility of biological membranes[3].

Other identified isomers include (2E,4E,6E)-hexadeca-2,4,6-trienoic acid and various geometric isomers whose specific functions are an active area of research. The stereochemistry of the double bonds (cis or trans) significantly impacts the molecule's shape and, consequently, its biological activity[4]. Generally, cis isomers are more common in biological systems and contribute to membrane fluidity due to the kink in their structure[4][5].

Quantitative Data on Biological Activities

The biological activities of hexadecatrienoic acid isomers are concentration-dependent. The following tables summarize the available quantitative data for some of these activities.

| Isomer/Source | Biological Activity | Quantitative Data | Organism/System | Reference |

| Lepidium sativum seed oil (contains 7,10,13-hexadecatrienoic acid) | Antibacterial | MIC = 47.5 mg/mL (against S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, C. albicans); MIC = 90 mg/mL (against S. enterica) | Bacteria and Yeast | [6] |

| Lepidium sativum seed oil (contains 7,10,13-hexadecatrienoic acid) | Antioxidant | IC50 = 40 mg/mL (DPPH radical scavenging) | In vitro | [6] |

| Lepidium sativum seed oil (contains 7,10,13-hexadecatrienoic acid) | Anti-inflammatory | 21% protection at 300 µg/mL (inhibition of protein denaturation) | In vitro | [6] |

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester (related compound) | Anti-inflammatory | 43% inhibition of TPA-induced inflammation on mouse ears at 500 µg | Mouse model | [7] |

Signaling Pathways

Hexadecatrienoic acid isomers are involved in several critical signaling pathways. The most extensively studied are the oxylipin and jasmonate biosynthesis pathways in plants. In mammals, as omega-3 fatty acids, they are implicated in anti-inflammatory signaling.

Plant Oxylipin and Jasmonate Biosynthesis

In plants, (7Z,10Z,13Z)-hexadecatrienoic acid and α-linolenic acid (an 18-carbon analog) are precursors for the synthesis of jasmonates, a class of phytohormones that regulate plant development and defense responses. The pathway is initiated in the chloroplasts and completed in the peroxisomes.

References

- 1. 6,9,12-Hexadecatrienoic acid | C16H26O2 | CID 5282811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. larodan.com [larodan.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Core of Hexadecatrienoic Acid Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid found predominantly in the photosynthetic tissues of certain plant species, known as "16:3 plants." It plays a crucial role in the structure and function of chloroplast membranes and serves as a precursor for the synthesis of signaling molecules like jasmonates. The biosynthesis of C16:3 occurs through the prokaryotic pathway within the chloroplasts and is orchestrated by a series of fatty acid desaturase (FAD) enzymes. This technical guide provides an in-depth exploration of the core enzymes involved in hexadecatrienoic acid synthesis, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated metabolic and signaling pathways.

Core Enzymes in Hexadecatrienoic Acid Biosynthesis

The synthesis of hexadecatrienoic acid begins with palmitic acid (C16:0) attached to monogalactosyldiacylglycerol (B12364196) (MGDG) in the chloroplast. A cascade of three desaturation steps, catalyzed by specific fatty acid desaturases, introduces three double bonds into the C16:0 acyl chain.

-

Palmitoyl-Monogalactosyldiacylglycerol Δ7-Desaturase (FAD5): This enzyme initiates the desaturation process by introducing the first double bond at the Δ7 position of the 16:0 acyl chain on MGDG, forming a 16:1Δ7 intermediate. The fad5 mutant of Arabidopsis thaliana lacks C16:3 and accumulates C16:0, demonstrating the essential role of this enzyme.[1][2]

-

Acyl-Lipid Δ12/ω6 Desaturase (FAD6): Following the action of FAD5, FAD6 introduces a second double bond at the Δ10 position (ω6) of the 16:1Δ7 acyl chain, resulting in a 16:2Δ7,10 intermediate.[1][3]

-

Acyl-Lipid ω3 Desaturase (FAD7 and FAD8): The final step is the introduction of a third double bond at the Δ13 position (ω3) of the 16:2Δ7,10 acyl chain. This reaction is catalyzed by two partially redundant enzymes, FAD7 and FAD8.[1][2][4] The resulting product is hexadecatrienoic acid (16:3Δ7,10,13).

Quantitative Data on Enzyme Function

Table 1: Fatty Acid Composition (mol%) in Leaves of Wild-Type and fad Mutants of Arabidopsis thaliana [1][2][5]

| Fatty Acid | Wild-Type | fad5 Mutant | fad6 Mutant | fad7/fad8 Double Mutant |

| 16:0 | 14.5 | 20.1 | 16.2 | 15.1 |

| 16:1 * | 2.5 | 0.2 | 8.9 | 3.1 |

| 16:2 | 2.1 | 0.1 | 0.1 | 9.8 |

| 16:3 | 12.8 | 0.1 | 0.1 | 0.2 |

| 18:0 | 1.5 | 1.6 | 1.7 | 1.6 |

| 18:1 | 2.9 | 3.5 | 10.1 | 4.2 |

| 18:2 | 14.8 | 16.5 | 25.4 | 40.1 |

| 18:3 | 48.9 | 57.9 | 37.5 | 25.9 |

Note: The specific isomer of 16:1 may vary between genotypes.

Experimental Protocols

Chloroplast Isolation from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for isolating intact chloroplasts for subsequent biochemical analyses.

Materials:

-

Arabidopsis thaliana leaves

-

Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA)

-

Percoll gradients (40% and 80% v/v in grinding buffer)

-

Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6)

-

Blender, cheesecloth, centrifuge, soft brush.

Procedure:

-

Harvest 20-30 g of healthy, young Arabidopsis leaves.

-

Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.

-

Filter the homogenate through four layers of cheesecloth into a chilled centrifuge bottle.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the crude chloroplast pellet in a small volume of grinding buffer using a soft brush.

-

Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (40% on top of 80%).

-

Centrifuge at 2,500 x g for 20 minutes at 4°C.

-

Intact chloroplasts will band at the interface of the 40% and 80% Percoll layers.

-

Carefully collect the intact chloroplast band and wash with resuspension buffer.

-

Pellet the chloroplasts by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer for downstream applications.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol outlines the general procedure for analyzing the fatty acid composition of plant tissues.

Materials:

-

Plant tissue (e.g., isolated chloroplasts or leaf tissue)

-

Chloroform (B151607), Methanol (B129727), 0.9% (w/v) NaCl

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

2.5% (v/v) H₂SO₄ in methanol

-

Hexane (B92381), Saturated NaCl solution

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction:

-

Homogenize a known amount of plant tissue in a chloroform:methanol (1:2, v/v) solution containing an internal standard.

-

Add chloroform and 0.9% NaCl to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Transesterification to FAMEs:

-

Add 2.5% H₂SO₄ in methanol to the dried lipid extract.

-

Incubate at 80°C for 1 hour.

-

Allow the reaction to cool to room temperature.

-

Add hexane and saturated NaCl solution, and vortex to extract the FAMEs into the upper hexane phase.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane phase into the GC-MS.

-

Use a suitable capillary column (e.g., DB-23) for separation of FAMEs.

-

Set an appropriate temperature gradient for the oven.

-

Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

-

Heterologous Expression of FAD Enzymes in Pichia pastoris

Pichia pastoris is a suitable host for expressing membrane-bound plant enzymes like FADs. This is a generalized protocol.

Materials:

-

Pichia pastoris expression vector (e.g., pPICZ)

-

Pichia pastoris host strain (e.g., X-33)

-

cDNA of the FAD gene of interest

-

Restriction enzymes and T4 DNA ligase

-

Yeast transformation reagents

-

BMGY and BMMY media

Procedure:

-

Vector Construction:

-

Clone the full-length coding sequence of the FAD gene into the Pichia expression vector under the control of the AOX1 promoter.

-

-

Yeast Transformation:

-

Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain by electroporation.

-

Select for positive transformants on appropriate selection plates.

-

-

Protein Expression:

-

Grow a starter culture of a positive transformant in BMGY medium.

-

Inoculate a larger culture of BMMY medium (containing methanol to induce protein expression) with the starter culture.

-

Continue incubation with daily addition of methanol for 2-4 days.

-

-

Protein Purification (General approach for membrane proteins):

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells (e.g., by glass bead disruption or high-pressure homogenization) in a buffer containing protease inhibitors.

-

Isolate the microsomal membrane fraction by differential centrifugation.

-

Solubilize the membrane proteins using a suitable detergent (e.g., Triton X-100, dodecyl maltoside).

-

Purify the tagged FAD protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Fatty Acid Desaturase Assay

Materials:

-

Purified recombinant FAD enzyme

-

Substrate: A suitable lipid substrate containing the precursor fatty acid (e.g., MGDG with C16:0 for FAD5). Radiolabeled substrates (e.g., ¹⁴C-labeled) are often used for sensitive detection.

-

Electron donor system: Ferredoxin and Ferredoxin-NADP⁺ reductase with NADPH for chloroplast desaturases.

-

Reaction buffer (e.g., HEPES or Tris buffer at optimal pH)

-

Cofactors (e.g., metal ions if required)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, electron donor system, and the lipid substrate.

-

Initiate the reaction by adding the purified FAD enzyme.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a chloroform/methanol mixture).

-

Extract the lipids as described in Protocol 2.

-

Analyze the fatty acid composition of the reaction products by GC-MS or by liquid scintillation counting if a radiolabeled substrate was used to determine the conversion rate.

Signaling Pathways and Regulatory Networks

The expression of FAD genes and, consequently, the synthesis of hexadecatrienoic acid are tightly regulated by environmental cues, primarily light and temperature.

Biosynthesis Pathway of Hexadecatrienoic Acid

Caption: Biosynthesis of hexadecatrienoic acid in the chloroplast.

Transcriptional Regulation of FAD Genes by Light and Temperature

Light and temperature signals are perceived by photoreceptors (e.g., phytochromes) and other cellular sensors. These signals are transduced through complex signaling cascades involving transcription factors that ultimately regulate the expression of FAD genes. For instance, low temperatures generally lead to an upregulation of FAD gene expression to increase membrane fluidity, while high temperatures can have the opposite effect.[6][7]

Caption: Simplified model of light and temperature regulation of FAD genes.

Conclusion

The enzymatic machinery for hexadecatrienoic acid synthesis is a prime example of metabolic specialization within the plant kingdom. The coordinated action of the FAD5, FAD6, FAD7, and FAD8 desaturases in the chloroplast is essential for the production of this unique fatty acid. While the functional roles of these enzymes are well-established through mutant analysis, a deeper understanding of their catalytic mechanisms and regulation requires further detailed biochemical characterization, including the determination of their kinetic properties. The protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate this important biosynthetic pathway and its potential for biotechnological applications.

References

- 1. Regulation of membrane fatty acid composition by temperature in mutants of Arabidopsis with alterations in membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis mutants reveal that short- and long-term thermotolerance have different requirements for trienoic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A gene encoding a chloroplast omega-3 fatty acid desaturase complements alterations in fatty acid desaturation and chloroplast copy number of the fad7 mutant of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Light signaling-mediated growth plasticity in Arabidopsis grown under high-temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Navigating the Lipid Landscape: A Technical Guide to the Regulation of Fatty Acid Desaturases in Algae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing fatty acid desaturase (FAD) enzymes in algae. Understanding these processes is paramount for harnessing the vast potential of microalgae in various biotechnological applications, from biofuel production to the synthesis of high-value nutraceuticals and pharmaceuticals. This document details the signaling pathways, environmental cues, and genetic factors that control the degree of fatty acid unsaturation in these photosynthetic organisms. Furthermore, it offers detailed experimental protocols for the study of FADs and presents quantitative data in a clear, comparative format.

Core Regulatory Mechanisms of Algal Fatty Acid Desaturases

The fluidity of cellular membranes, a critical factor for physiological function and stress adaptation, is largely determined by the ratio of saturated to unsaturated fatty acids. In algae, this ratio is dynamically regulated by fatty acid desaturases, enzymes that introduce double bonds into acyl chains. The expression and activity of FADs are tightly controlled at both the transcriptional and post-transcriptional levels in response to a variety of environmental stimuli.

Transcriptional Regulation by Environmental Cues

Temperature: Low-temperature stress is a primary inducer of FAD gene expression in many algal species. To maintain membrane fluidity in colder conditions, algae increase the proportion of polyunsaturated fatty acids (PUFAs). This is achieved through the upregulation of desaturase genes. For instance, in the cyanobacterium Synechocystis sp. PCC 6803, the transcript levels of genes encoding Δ6, Δ12, and ω3 desaturases increase significantly upon a shift to lower temperatures[1]. Similarly, in the Arctic Chlamydomonas sp. KNM0029C, all four identified FAD genes were up-regulated upon a temperature decrease from 8°C to 4°C[2].

Light: Light is another crucial factor regulating FAD gene expression. The expression of several desaturase genes in Synechocystis sp. PCC 6803 is induced by light, a process that can be blocked by photosynthesis inhibitors, suggesting a link to photosynthetic activity[3]. The quality of light also plays a role. In Chlorella sp., blue light has been shown to highly express ω-6 FAD, while green light highly expresses ω-3 FAD[4].

Salinity: Salt stress also modulates the expression of FAD genes. In Chlamydomonas sp. ICE-L, exposure to high NaCl concentrations led to a rapid increase in the expression of Δ9ACP-CiFAD, followed by a delayed elevation of Δ12CiFAD, ω3CiFAD2, and Δ6CiFAD[5].

Nutrient Availability: Nitrogen deprivation is a well-known trigger for lipid accumulation in many microalgae. This stress condition also affects the fatty acid profile by altering the expression of FAD genes. Transcriptomic analyses in Chlorella pyrenoidosa under nitrogen deprivation revealed significant changes in the expression of genes involved in fatty acid desaturation[6].

Signaling Pathways in Algal FAD Regulation

The perception of environmental signals and the subsequent transduction to regulate FAD gene expression involves complex signaling pathways. While research in this area is ongoing, some key components have been identified.

Two-Component Systems: In cyanobacteria, two-component systems, consisting of a histidine kinase sensor and a response regulator, are involved in sensing low temperatures and initiating the signaling cascade that leads to the expression of desaturase genes[7].

Transcription Factors: In eukaryotic algae, various transcription factors are implicated in the regulation of lipid metabolism. For example, the transcription factor NobZIP1 in Nannochloropsis oceanica has been shown to govern the expression of key genes involved in lipogenesis[8]. In poplar, MYB binding sites have been identified in the promoter regions of FAD genes, suggesting a regulatory role for MYB transcription factors[9].

Below is a diagram illustrating a putative signaling pathway for temperature-regulated FAD expression in cyanobacteria.

Quantitative Data on FAD Regulation

The following tables summarize quantitative data on the changes in FAD gene expression and fatty acid composition in response to various environmental stressors in different algal species.

Table 1: Regulation of FAD Gene Expression

| Algal Species | Stress Condition | Gene | Fold Change in Expression | Reference |

| Synechocystis sp. PCC 6803 | Low Temperature (34°C to 22°C) | desA (Δ12) | ~10-fold increase | [1] |

| desB (ω3) | ~10-fold increase | [1] | ||

| desD (Δ6) | ~10-fold increase | [1] | ||

| Light Exposure | desA (Δ12) | ~10-fold increase | [3] | |

| desB (ω3) | ~10-fold increase | [3] | ||

| desD (Δ6) | ~10-fold increase | [3] | ||

| Chlamydomonas sp. KNM0029C | Low Temperature (8°C to 4°C) | All 4 FAD genes | Significant up-regulation | [2] |

| Chlamydomonas sp. ICE-L | Salt Stress (16‰ NaCl) | Δ9ACP-CiFAD | Rapid increase | [5] |

| Δ12CiFAD, ω3CiFAD2, Δ6CiFAD | Delayed elevation | [5] | ||

| Chlorella sp. KS-MA2 | Blue Light | ω-6 FAD | Highly expressed | [4] |

| Green Light | ω-3 FAD | Highly expressed | [4] |

Table 2: Changes in Fatty Acid Composition

| Algal Species | Stress Condition | Fatty Acid | Change in Composition | Reference |

| Chlamydomonas sp. ICE-L | Low Salinity | C18:3 | Increased dominance | [5] |

| High Salinity (96‰ & 128‰ NaCl) | C20:5 | Content approached that of C18:3 | [5] | |

| Chlorella pyrenoidosa | Nitrogen Deprivation (2 days) | Palmitic acid (16:0) | 2.14-fold increase | [6] |

| Oleic acid (18:1) | 2.87-fold increase | [6] | ||

| Chlorella sp. KS-MA2 | White Light | Palmitic acid | 38.62% of biomass | [4] |

| Linolenic acid | 7.96% of biomass | [4] | ||

| Blue Light | Stearic acid | 11.11% of biomass | [4] | |

| Red Light | Oleic acid | 30.50% of biomass | [4] | |

| Green and Blue Light | Linoleic acid | 28.63% and 26.00% of biomass | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of fatty acid desaturases in algae.

Quantification of FAD Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the relative expression levels of FAD genes.

Methodology:

-

RNA Extraction:

-

Harvest algal cells from control and stress-induced cultures by centrifugation.

-

Immediately freeze the cell pellets in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Check:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. Commercially available kits (e.g., iScript cDNA Synthesis Kit, Bio-Rad) provide a streamlined workflow.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target FAD genes and a reference (housekeeping) gene (e.g., actin, 18S rRNA).

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

-

Perform the qRT-PCR using a real-time PCR system with a typical thermal cycling profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Calculate the relative expression of the target FAD genes using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene.

-

Analysis of Fatty Acid Composition by GC-MS

This protocol describes the extraction and analysis of fatty acids from algal biomass.

Methodology:

-

Total Lipid Extraction:

-

Homogenize a known amount of lyophilized algal biomass.

-

Extract total lipids using a modified Bligh and Dyer method with a chloroform (B151607):methanol (B129727):water solvent system.

-

Separate the phases by centrifugation and collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a known volume of a reagent for transesterification, such as methanol containing sulfuric acid or sodium methoxide.

-

Incubate the mixture at a specific temperature (e.g., 80-100°C) for a defined period to convert the fatty acids to their methyl esters.

-

-

FAME Extraction:

-

After cooling, add water and hexane (B92381) to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms) for the separation of FAMEs.

-

Set the GC oven temperature program to achieve optimal separation of the different FAMEs.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the FAMEs.

-

-

Data Analysis:

-

Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST).

-

Quantify the relative abundance of each fatty acid by integrating the peak areas from the GC chromatogram.

-

Functional Characterization of FADs by Heterologous Expression in Yeast

This protocol details the expression of an algal FAD gene in a yeast system to determine its function.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the algal FAD gene by PCR.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform a suitable strain of Saccharomyces cerevisiae (e.g., a strain deficient in its own desaturases) with the constructed expression vector using the lithium acetate (B1210297) method.

-

Select for transformed yeast cells on appropriate selection media.

-

-

Gene Expression and Fatty Acid Feeding:

-

Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., raffinose).

-

Induce the expression of the algal FAD gene by transferring the cells to a medium containing galactose.

-

Supplement the medium with the potential fatty acid substrate for the desaturase (e.g., oleic acid for a Δ12-desaturase).

-

-

Fatty Acid Analysis:

-

After a period of induction, harvest the yeast cells.

-

Extract the total fatty acids and prepare FAMEs as described in the GC-MS protocol (Section 3.2).

-

Analyze the FAMEs by GC-MS to identify the product of the desaturase reaction. The appearance of a new fatty acid peak corresponding to the desaturated product confirms the function of the algal FAD.

-

Gene Knockout using CRISPR-Cas9

This protocol provides a general workflow for creating a knockout mutant of a FAD gene in an alga.

Methodology:

-

sgRNA Design and Synthesis:

-

Design one or more single guide RNAs (sgRNAs) targeting a specific exon of the FAD gene using online design tools.

-

Synthesize the sgRNAs in vitro or obtain them commercially.

-

-

Delivery of CRISPR-Cas9 Components:

-

Deliver the Cas9 nuclease and the sgRNA into the algal cells. This can be achieved by:

-

Electroporation: Co-electroporation of Cas9 protein pre-complexed with the sgRNA (ribonucleoprotein or RNP complex).

-

Transformation with a plasmid: Transformation with a plasmid encoding both Cas9 and the sgRNA.

-

-

-

Screening for Mutants:

-

After recovery, plate the cells to obtain single colonies.

-

Screen for mutations in the target FAD gene in individual colonies by PCR amplification of the target region followed by DNA sequencing or by using a T7 endonuclease I assay.

-

-

Phenotypic Analysis:

-

Characterize the fatty acid profile of the confirmed knockout mutants by GC-MS to determine the effect of the gene knockout on the fatty acid composition.

-

Conclusion and Future Perspectives

The regulation of fatty acid desaturases in algae is a complex and multifaceted process, finely tuned to respond to a dynamic environment. Transcriptional control in response to temperature, light, and salinity is a key mechanism for adapting membrane fluidity and overall lipid metabolism. While significant progress has been made in identifying the FAD genes and the environmental cues that regulate them, the detailed signaling pathways in eukaryotic algae are still being unraveled.

Future research should focus on identifying the specific transcription factors and other signaling components that mediate the response to environmental stimuli. The application of advanced molecular techniques, such as CRISPR-Cas9 for targeted gene editing and multi-omics approaches, will be instrumental in dissecting these complex regulatory networks. A deeper understanding of FAD regulation will empower the rational design of algal strains with optimized fatty acid profiles for a wide range of industrial applications, from next-generation biofuels to high-value nutritional supplements. This will ultimately unlock the full potential of algae as sustainable and versatile biotechnological platforms.

References

- 1. Low temperature and light regulate delta 12 fatty acid desaturases (FAD2) at a transcriptional level in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kjom.org [kjom.org]

- 3. Light-induced expression of fatty acid desaturase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]